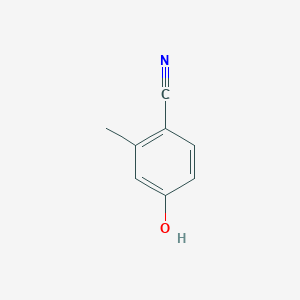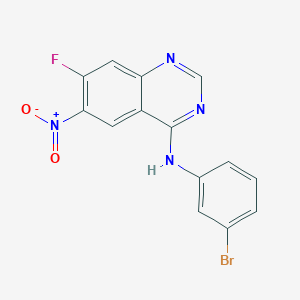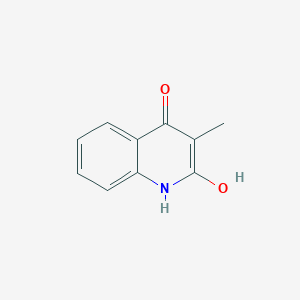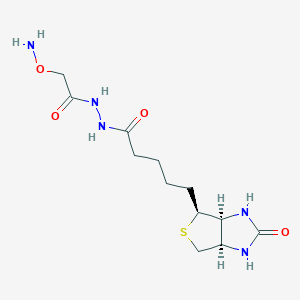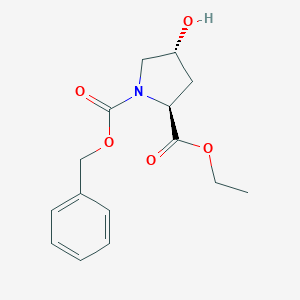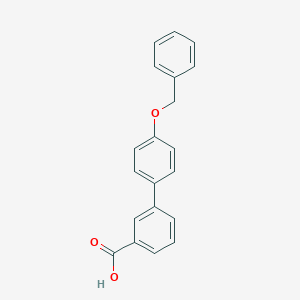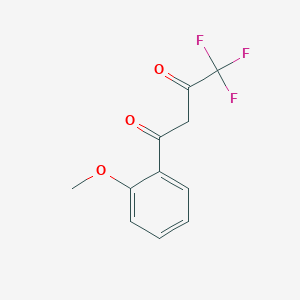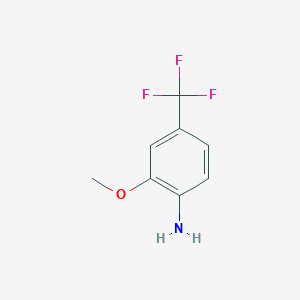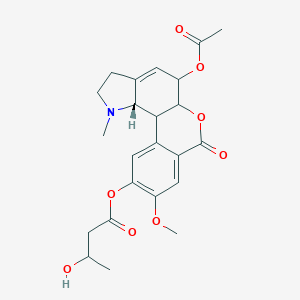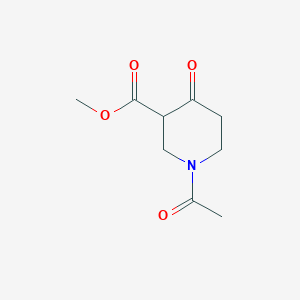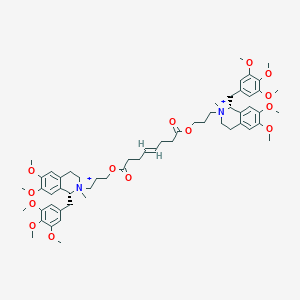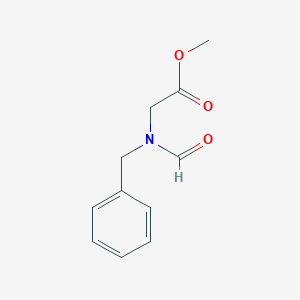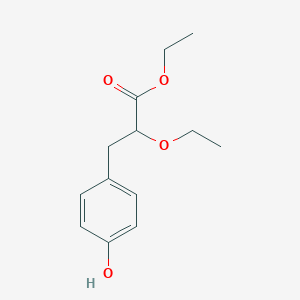
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Übersicht
Beschreibung
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form . Its IUPAC name is ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is 1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is stable under normal temperatures and pressures . It should be stored in a sealed container in a dry environment at 2-8°C . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form .
Wissenschaftliche Forschungsanwendungen
1. Inhibition of the SARS-CoV-2 Main Protease
- Summary of Application: This compound has been studied for its potential to inhibit the SARS-CoV-2 main protease, a key enzyme in the virus life cycle .
- Methods of Application: Molecular modeling suggested that the compounds are able to bind to the active site of the main protease via non-covalent interactions . The FRET-based enzyme assay was used to reveal that compounds can inhibit the SARS-CoV-2 main protease at micromolar concentrations .
- Results or Outcomes: The study found that certain compounds can inhibit the SARS-CoV-2 main protease at micromolar concentrations .
2. Enantioselective Enzymatic Hydrolysis
- Summary of Application: The compound has been used in the process development on the enantioselective enzymatic hydrolysis .
3. Proteomics Research
4. Claisen and Dieckmann Condensation
- Summary of Application: This compound can be used in Claisen and Dieckmann condensation reactions .
- Methods of Application: In the Claisen condensation, an ester (2 equivalents) is treated with a base (1 equivalent); the product is a called “beta-keto” ester . The Dieckmann condensation is the name given to an intramolecular Claisen condensation that results in a 5- or 6-membered ring .
5. Laboratory Chemicals
6. Food, Drug, Pesticide or Biocidal Product Use
Safety And Hazards
The safety data sheet for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate indicates that it may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation . In case of accidental release, dust formation should be avoided, and personal protective equipment should be worn .
Eigenschaften
IUPAC Name |
ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472905 | |
| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
CAS RN |
197299-16-4 | |
| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

